molecular formula C13H11NO2 B13871498 4-(5-Methoxypyridin-2-yl)benzaldehyde

4-(5-Methoxypyridin-2-yl)benzaldehyde

Cat. No.: B13871498
M. Wt: 213.23 g/mol
InChI Key: FSAMQOLGTCMJLV-UHFFFAOYSA-N
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Description

4-(5-Methoxypyridin-2-yl)benzaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group attached to the pyridine ring and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxypyridin-2-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxypyridine with benzaldehyde under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial to achieving efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methoxypyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(5-Methoxypyridin-2-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Methoxypyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .

Comparison with Similar Compounds

Comparison: 4-(5-Methoxypyridin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(5-methoxypyridin-2-yl)benzaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-12-6-7-13(14-8-12)11-4-2-10(9-15)3-5-11/h2-9H,1H3

InChI Key

FSAMQOLGTCMJLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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